Thiobenzyl benzyloxycarbonyl-L-lysinate

Description

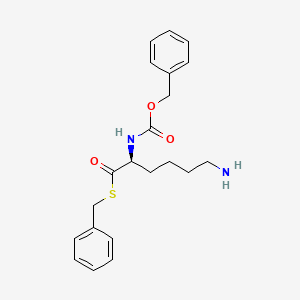

Thiobenzyl benzyloxycarbonyl-L-lysinate (Z-Lys-SBzl) is a synthetic substrate widely used in biochemical assays to measure the activity of trypsin-like serine proteases, including granzymes, enteropeptidases, and mast cell proteases . Its structure consists of a benzyloxycarbonyl (Z) group protecting the α-amino group of lysine, a thiobenzyl (SBzl) ester at the carboxyl terminus, and a lysine backbone. The thiobenzyl ester moiety enables chromogenic detection via release of 4-thiobenzyl alcohol upon hydrolysis, which reacts with Ellman’s reagent (5,5'-dithiobis(2-nitrobenzoic acid), DTNB) to produce a yellow-colored product measurable at 412 nm .

Z-Lys-SBzl is particularly valued for its high sensitivity and specificity in detecting low-abundance protease activities, such as granzyme A in cytotoxic lymphocytes . Its stability in alkaline conditions and resistance to spontaneous hydrolysis make it suitable for kinetic studies .

Properties

CAS No. |

69861-90-1 |

|---|---|

Molecular Formula |

C21H26N2O3S |

Molecular Weight |

386.5 g/mol |

IUPAC Name |

S-benzyl (2S)-6-amino-2-(phenylmethoxycarbonylamino)hexanethioate |

InChI |

InChI=1S/C21H26N2O3S/c22-14-8-7-13-19(20(24)27-16-18-11-5-2-6-12-18)23-21(25)26-15-17-9-3-1-4-10-17/h1-6,9-12,19H,7-8,13-16,22H2,(H,23,25)/t19-/m0/s1 |

InChI Key |

FIWAQJRIROPAEC-IBGZPJMESA-N |

Isomeric SMILES |

C1=CC=C(C=C1)COC(=O)N[C@@H](CCCCN)C(=O)SCC2=CC=CC=C2 |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)NC(CCCCN)C(=O)SCC2=CC=CC=C2 |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

Z-Lys-SBzl belongs to a class of thiobenzyl ester substrates optimized for protease assays. Below is a comparative analysis with structurally or functionally related compounds:

N-Benzoyl-L-Tyrosine Thiobenzyl Ester (Bz-Tyr-SBzl)

- Structure : Features a benzoyl group on tyrosine instead of a benzyloxycarbonyl-lysine.

- Target Enzymes : Hydrolyzed by chymotrypsin-like enzymes (e.g., α-chymotrypsin, subtilisin BPN') due to its aromatic tyrosine side chain .

- Applications : Used to screen protease-deficient mutants and study substrate-enzyme hydrophobic interactions .

- Key Difference : Unlike Z-Lys-SBzl, Bz-Tyr-SBzl lacks specificity for trypsin-like proteases and is less sensitive in granzyme assays .

Z-Gly-Arg-Thiobenzyl Ester

- Structure : Contains a glycine-arginine sequence instead of lysine.

- Target Enzymes : Designed for arginine-specific proteases (e.g., thrombin, trypsin).

- Applications: Limited to assays requiring cleavage after arginine residues.

- Key Difference : Z-Lys-SBzl’s lysine backbone allows broader compatibility with lysine-targeting proteases like granzyme A .

p-Nitrophenyl Esters (e.g., Z-Tyr-ONp)

- Structure : Uses a p-nitrophenyl leaving group instead of thiobenzyl.

- Target Enzymes : Hydrolyzed by esterases and proteases but prone to spontaneous hydrolysis at alkaline pH.

- Key Difference : Z-Lys-SBzl’s thiobenzyl group provides superior stability and sensitivity compared to p-nitrophenyl esters .

Research Findings and Data Tables

Table 2: Kinetic Parameters

Key Observations and Mechanistic Insights

- Stability: The thiobenzyl ester in Z-Lys-SBzl resists non-enzymatic hydrolysis, enabling accurate kinetic measurements under physiological pH .

- In Vivo Limitations : While cloned cytotoxic cells show high Z-Lys-SBzl activity, in vivo-induced cytotoxic cells lack detectable granzyme A activity, highlighting assay context dependency .

Q & A

Basic Questions

Q. What is the recommended protocol for using Thiobenzyl benzyloxycarbonyl-L-lysinate in colorimetric assays for trypsin-like enzymes?

- Methodology :

- Prepare a substrate solution of this compound (e.g., 0.1–1.0 mM) in a buffer compatible with the target enzyme (e.g., Tris-HCl, pH 8.0).

- Incubate with the enzyme sample at 37°C. The enzyme cleaves the thiobenzyl ester bond, releasing a free thiol group.

- Detect the thiol product using 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB), which reacts with thiols to produce a yellow chromophore (absorbance at 412 nm).

- Quantify enzyme activity by comparing absorbance to a standard curve of known thiol concentrations.

Q. How is this compound characterized to confirm structural integrity and purity?

- Methodology :

- Mass Spectrometry (MS) : Confirm molecular weight (422.97 g/mol) and detect impurities.

- Nuclear Magnetic Resonance (NMR) : Validate the presence of characteristic peaks (e.g., benzyloxycarbonyl protons at ~7.3 ppm, thiobenzyl protons at ~4.5 ppm).

- High-Performance Liquid Chromatography (HPLC) : Assess purity using reverse-phase columns and UV detection (e.g., 254 nm).

Q. What are the critical storage conditions for this compound to maintain stability?

- Methodology :

- Store lyophilized powder at –20°C in a desiccator to prevent hydrolysis of the thiobenzyl ester.

- For short-term use, dissolve in anhydrous dimethyl sulfoxide (DMSO) and store at 0–6°C for up to one week.

Advanced Questions

Q. How can researchers address discrepancies in kinetic data obtained using this compound across different protease preparations?

- Methodology :

- Control Experiments : Include a reference enzyme (e.g., purified trypsin) to standardize activity measurements.

- Inhibitor Screening : Use protease inhibitors (e.g., PMSF for serine proteases) to identify contaminating enzymes in crude preparations.

- Buffer Optimization : Test varying pH and ionic strength to account for differences in enzyme stability.

Q. What modifications to the this compound assay can enhance sensitivity for low-abundance trypsin-like enzymes?

- Methodology :

- Fluorogenic Derivatives : Replace the thiobenzyl group with a fluorophore (e.g., 2-aminobenzoyl) to enable fluorescence detection (ex: 320 nm, em: 420 nm) for lower detection limits.

- Signal Amplification : Couple the assay with secondary enzymes (e.g., horseradish peroxidase) to amplify the thiol signal.

Q. What strategies validate the specificity of this compound in distinguishing between closely related serine proteases?

- Methodology :

- Enzyme Profiling : Test the substrate against purified isoforms (e.g., thrombin vs. trypsin) to identify cleavage selectivity.

- Mutagenesis Studies : Compare activity with enzyme mutants lacking critical catalytic residues (e.g., Ser195Ala in trypsin).

- Cross-Validation : Use orthogonal assays (e.g., FRET substrates) to confirm activity trends.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.